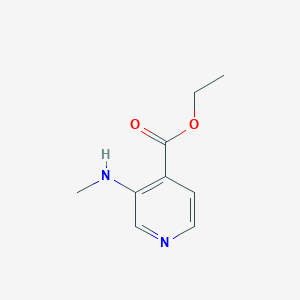

Ethyl3-(methylamino)isonicotinate

Description

Overview of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally akin to benzene (B151609) but with one C-H group replaced by a nitrogen atom. tandfonline.comglobalresearchonline.net This substitution imparts unique properties to the pyridine ring, making it a cornerstone in various chemical fields. tandfonline.comglobalresearchonline.net Pyridine and its derivatives are integral to numerous natural products and are widely used as reagents and solvents in organic synthesis. globalresearchonline.netnih.gov

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, which is not involved in maintaining aromaticity. This makes pyridine basic and a good nucleophile, allowing it to react with protons and other electrophiles. globalresearchonline.netstackexchange.comwikipedia.org The reactivity of pyridine can be categorized into three main types: electrophilic substitution, where it exhibits aromatic character; nucleophilic substitution at the 2 and 4 positions, similar to imines and carbonyls; and reactions involving the nitrogen atom, which can act as a Lewis base. wikipedia.org

The versatility of pyridine has led to the development of various synthetic methods, such as the Hantzsch pyridine synthesis, which allows for the creation of a wide array of substituted pyridines. fiveable.mewikipedia.org These derivatives are not only crucial intermediates in organic synthesis but also exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. tandfonline.comnih.govresearchgate.net

Importance of Functionalized Pyridine Esters in Chemical Synthesis

Functionalized pyridine esters are a class of pyridine derivatives that incorporate an ester group, enhancing their utility in chemical synthesis. These compounds serve as valuable intermediates for the production of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The ester functionality can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reaction with nucleophiles, providing a handle for further molecular elaboration.

The synthesis of pyridine esters can be achieved through several methods, including the esterification of pyridine carboxylic acids. prepchem.comchemicalbook.comgoogle.com For instance, ethyl isonicotinate (B8489971) can be prepared by reacting isonicotinic acid with ethanol (B145695). chemicalbook.com More advanced techniques, like copper-catalyzed tandem oxidative coupling-rearrangement reactions, offer efficient pathways to 2-pyridinemethyl esters from aldehydes and 2-alkylheterocycle N-oxides. acs.org

The presence of both the pyridine ring and the ester group allows for a diverse range of chemical modifications. The pyridine nitrogen can be quaternized or oxidized, and the ring can undergo electrophilic or nucleophilic substitution, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity makes functionalized pyridine esters powerful building blocks in the design and synthesis of novel organic compounds with desired properties.

Structural Context of Ethyl 3-(methylamino)isonicotinate within Isonicotinate Chemistry

Ethyl 3-(methylamino)isonicotinate is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid. wikipedia.org Isonicotinic acid and its derivatives are a significant class of compounds in medicinal chemistry, with prominent examples including the anti-tuberculosis drug isoniazid. wikipedia.orgresearchgate.net The core structure is a pyridine ring with a substituent at the 4-position. wikipedia.org

In the case of Ethyl 3-(methylamino)isonicotinate, the isonicotinate backbone is functionalized with an ethyl ester at the 4-position and a methylamino group at the 3-position. This specific substitution pattern distinguishes it from other isonicotinate derivatives like ethyl isonicotinate, which lacks the methylamino group, and isonicotinamide, which has an amide instead of an ester. ontosight.aiwikipedia.orgnih.gov The presence of the methylamino group, a nucleophilic secondary amine, and the ethyl ester group, which can undergo hydrolysis and other ester-related reactions, provides multiple sites for chemical modification.

The IUPAC name for this compound is ethyl 3-(methylamino)pyridine-4-carboxylate. Its molecular formula is C₉H₁₂N₂O₂.

Below is a table summarizing the key chemical identifiers for Ethyl 3-(methylamino)isonicotinate:

| Identifier | Value |

| IUPAC Name | ethyl 3-(methylamino)pyridine-4-carboxylate |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=NC=C1)NC |

| InChI Key | VQYVBCCSUCNWEE-UHFFFAOYSA-N |

This data is compiled from multiple sources for accuracy.

The unique arrangement of functional groups in Ethyl 3-(methylamino)isonicotinate makes it a versatile molecule for synthetic transformations and a subject of interest for its potential biological activities, stemming from the well-established importance of the isonicotinic acid scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 3-(methylamino)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-6-8(7)10-2/h4-6,10H,3H2,1-2H3 |

InChI Key |

VQYVBCCSUCNWEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Methylamino Isonicotinate and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to the target molecule, often involving a limited number of well-defined reaction steps.

A primary strategy for the synthesis of ethyl 3-(methylamino)isonicotinate involves the direct amination of a suitably substituted ethyl isonicotinate (B8489971). This typically entails the reaction of a precursor, such as ethyl 3-haloisonicotinate, with methylamine (B109427). The halogen atom at the 3-position serves as a leaving group, which is displaced by the nucleophilic methylamine. The reaction conditions for such nucleophilic aromatic substitution reactions are crucial and often require elevated temperatures and sometimes the use of a catalyst to achieve satisfactory yields.

Another approach involves the reductive amination of a diketone with anilines to construct N-aryl-substituted pyrrolidines. mdpi.com This method, while not directly producing ethyl 3-(methylamino)isonicotinate, highlights the utility of amination in synthesizing complex nitrogen-containing heterocycles. mdpi.com

| Precursor | Reagent | Product | Notes |

| Ethyl 3-haloisonicotinate | Methylamine | Ethyl 3-(methylamino)isonicotinate | Nucleophilic aromatic substitution |

| Diketones | Anilines | N-aryl-substituted pyrrolidines | Reductive amination via transfer hydrogenation mdpi.com |

Table 1: Examples of Amination Reactions for the Synthesis of Isonicotinate Analogues

The esterification of 3-(methylamino)isonicotinic acid is another direct pathway to the target compound. This classic reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. researchgate.net The Fischer esterification, a well-established method, can be employed for this transformation. researchgate.net The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack of ethanol to form a tetrahedral intermediate, which then eliminates water to yield the ethyl ester.

A patent describes a process for preparing lower alkyl esters of isonicotinic acid by hydrogenating a lower alkyl ester of 2,6-dihalopyridine-4-carboxylic acid under non-hydrolytic conditions in the presence of a palladium catalyst and a non-hydrolytic base. google.com This highlights the derivatization of the isonicotinate core to achieve the desired ester.

| Carboxylic Acid | Alcohol | Catalyst | Product |

| 3-(methylamino)isonicotinic acid | Ethanol | H₂SO₄ or SOCl₂ | Ethyl 3-(methylamino)isonicotinate |

| Isonicotinic acid | Methanol (B129727) | Conc. H₂SO₄ | Methyl isonicotinate researchgate.net |

Table 2: Esterification of Nicotinic Acid Derivatives

Multi-component Reaction Strategies for Isonicotinate Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. beilstein-journals.org These reactions are highly valued in modern synthetic chemistry for their ability to rapidly generate molecular diversity. beilstein-journals.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov In the context of isonicotinate synthesis, microwave-assisted protocols have been successfully applied. For instance, the synthesis of ethyl 4-pyridinecarboxylate has been achieved with a 97.2% yield in just 10 minutes under microwave irradiation. chemicalbook.com A study on the synthesis of nicotinamide (B372718) derivatives also utilized microwave assistance to significantly shorten reaction times from 24 hours to 35 minutes while improving yields. nih.gov

| Reactants | Conditions | Product | Yield |

| Isonicotinic acid, absolute ethanol, toluene | Microwave (200 W, 130°C), 10 min | Ethyl 4-pyridinecarboxylate | 97.2% chemicalbook.com |

| Methyl nicotinate (B505614), isobutylamine | Microwave, 35 min, 50°C | Nicotinamide derivative | 86.2% nih.gov |

| Primary amines, triethyl orthoformate, diphenylphosphine (B32561) oxide | Microwave (150°C), 1 h, solvent-free | (Aminomethylene)bisphosphine oxides | 60-85% nih.gov |

Table 3: Examples of Microwave-Assisted Synthesis

The development of solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and reduces environmental impact. rsc.orgrsc.orgresearchgate.net Mechanochemical methods, such as grinding or milling, can facilitate reactions in the solid state. rsc.orgresearchgate.net The synthesis of a microporous metal-organic framework, [Cu(INA)₂] (where INA is isonicotinic acid), has been achieved quantitatively by grinding copper acetate (B1210297) and isonicotinic acid for 10 minutes without any solvent. rsc.orgresearchgate.net While not directly producing the target molecule, this demonstrates the feasibility of solvent-free approaches for reactions involving isonicotinic acid derivatives. rsc.orgresearchgate.net

Derivatization and Functionalization of Related Isonicotinate Precursors

The synthesis of ethyl 3-(methylamino)isonicotinate and its analogues can also be accomplished by modifying existing isonicotinate precursors. This involves introducing or altering functional groups on the pyridine (B92270) ring. For example, a patent describes the preparation of isonicotinic acid esters by hydrogenolysis of the corresponding esters of 2,6-dihalopyridine-4-carboxylic acid. google.com This process effectively removes the halogen substituents, yielding the desired isonicotinate core.

Furthermore, derivatization strategies can be employed to introduce a wide range of functional groups onto the isonicotinate scaffold. A method for the synthesis of ethyl nicotinate-5-boronic acid pinacol (B44631) ester has been developed, which can then be used in Suzuki coupling reactions to form C-C bonds. researchgate.net This highlights the potential for creating a diverse library of substituted isonicotinate derivatives.

Nucleophilic Substitution Reactions in Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing pyridine rings, which are inherently electron-deficient. This reactivity is particularly enhanced when a good leaving group is present at a position activated by the ring nitrogen.

Pyridines substituted with a leaving group, such as a halogen, at the 2- or 4-positions are ideal substrates for nucleophilic aromatic substitution. youtube.comquimicaorganica.org The electron-withdrawing nature of the pyridine nitrogen stabilizes the anionic Meisenheimer intermediate, particularly when the negative charge can be delocalized onto the nitrogen atom, which is possible with ortho and para substitution. youtube.com Consequently, reactions at the 3-position are significantly slower as the charge cannot be delocalized onto the heteroatom. quimicaorganica.org

For the synthesis of ethyl 3-(methylamino)isonicotinate, a common precursor is ethyl 3-aminoisonicotinate. One synthetic route to this precursor involves the reduction of ethyl 3-nitroisonicotinate. An alternative laboratory-scale synthesis starts from 3-aminoisonicotinic acid, which is esterified to produce ethyl 3-aminoisonicotinate. The final N-methylation of the amino group can then be achieved through various standard methods.

A more direct approach involves the reaction of a 3-halopyridine derivative with methylamine. For instance, reacting ethyl 3-chloroisonicotinate with methylamine would directly yield the target compound. However, due to the lower reactivity of the 3-position, these reactions often require more forcing conditions compared to substitutions at the 2- or 4-positions. youtube.com The Chichibabin reaction, which uses sodium amide to aminate pyridine directly, primarily yields 2-aminopyridines and is generally not applicable for producing 3-amino derivatives. nih.govyoutube.com

| Substrate | Nucleophile | Conditions | Product | Key Finding |

| 2-Chloropyridine | Sodium methoxide | Heat | 2-Methoxypyridine | Substitution is favorable at the 2-position due to stabilization of the intermediate by the ring nitrogen. youtube.com |

| 4-Chloropyridine | Sodium methoxide | Heat | 4-Methoxypyridine | Substitution is also favorable at the 4-position for the same reason as the 2-position. youtube.com |

| 3-Chloropyridine | Sodium methoxide | No reaction (typically) | - | The 3-position is much less reactive towards nucleophilic substitution. youtube.com |

| Pyridine | Sodium amide (NaNH₂) | High Temperature (e.g., Xylene) | 2-Aminopyridine | The classic Chichibabin reaction demonstrates direct amination at the 2-position, expelling a hydride ion. youtube.com |

Coupling Reactions for Pyridine Ring Functionalization

Transition-metal-catalyzed cross-coupling reactions have become indispensable for forming carbon-nitrogen bonds in aromatic systems, including challenging pyridine scaffolds. These methods offer a powerful alternative to traditional SNAr reactions, often providing better regioselectivity and functional group tolerance. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for constructing aryl amine bonds. This reaction can be applied to the synthesis of 3-aminopyridine (B143674) derivatives from 3-halopyridines and an appropriate amine source. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. The development of specialized ligands has expanded the scope of this reaction to include less reactive aryl chlorides and a wide range of amines. nih.govyoutube.com

For the synthesis of ethyl 3-(methylamino)isonicotinate, this would involve the coupling of ethyl 3-bromo- (B131339) or 3-chloroisonicotinate with methylamine. This approach circumvents the inherent low reactivity of the 3-position in SNAr reactions by proceeding through a different, catalytic mechanism involving oxidative addition, ligand exchange, and reductive elimination.

Recent advancements have also explored the use of heterocyclic phosphonium (B103445) salts as versatile intermediates for pyridine functionalization. Pyridines can be converted into these salts, which then serve as effective handles for subsequent bond-forming processes, including the formation of C–N bonds. nih.govthieme-connect.de This strategy allows for precise regioselectivity and has been successfully applied to the amination of various pyridines and diazines by reaction with sodium azide (B81097), followed by reduction. nih.gov

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Example) | Key Feature |

| Buchwald-Hartwig Amination | 3-Halopyridine | Primary/Secondary Amine | Pd(OAc)₂ / Biarylphosphine Ligand | Enables C-N bond formation at the less reactive 3-position. youtube.com |

| Copper-Catalyzed Coupling | Pyridine-N-oxides | Oxazoles | Copper catalyst | C-2 functionalization of pyridines via N-oxide activation. nih.gov |

| Phosphonium Salt Strategy | Pyridine | Sodium Azide (NaN₃) | Triphenylphosphine (to form salt) | Regioselective amination via an iminophosphorane intermediate. nih.gov |

| Palladium-Catalyzed C-H Amination | Pyridinium (B92312) Zwitterions | - | Palladium catalyst | A protocol for synthesizing 3,5-diarylimidazo[1,2-a]pyridines. acs.org |

Transformations Involving Ester and Amine Functionalities

Once a substituted isonicotinate framework is established, further modifications of the ester and amine groups can be performed to arrive at the desired product. These transformations are standard procedures in organic synthesis.

Esterification is a common final step if the synthesis begins with the corresponding carboxylic acid (e.g., 3-(methylamino)isonicotinic acid). A variety of methods are available, from classic Fischer esterification using an alcohol (ethanol) and a strong acid catalyst to milder methods. For instance, diethyl chlorophosphate in pyridine has been shown to be an efficient system for the direct conversion of carboxylic acids to esters. researchgate.net

Conversely, transformations can begin from a functionalized ester. Enzymatic catalysis, for example using Novozym® 435 (an immobilized lipase), has been employed for the ammonolysis of methyl nicotinate to produce various nicotinamide derivatives in high yields under environmentally friendly conditions. nih.gov This highlights the potential for biocatalytic approaches in modifying the ester group.

The amine functionality can also be introduced or modified at different stages. A primary amine, such as in ethyl 3-aminoisonicotinate, can be converted to a secondary amine like the target methylamino group through reductive amination with formaldehyde (B43269) or by other standard N-alkylation techniques. It is also possible to convert primary amines into esters by reacting them with triphenylpyrylium tetrafluoroborate (B81430) to form a pyridinium salt, which is then pyrolyzed with a sodium carboxylate. rsc.org

Catalytic Approaches in the Synthesis of Substituted Isonicotinates

Catalysis plays a pivotal role in the modern synthesis of complex molecules, offering efficiency, selectivity, and access to chiral compounds. For substituted isonicotinates and their derivatives, catalytic methods are crucial for reactions ranging from ring saturation to the formation of key functional groups.

Enantioselective Catalysis in Pyridine Ring Hydrogenation

The enantioselective hydrogenation of N-heteroaromatic compounds, including pyridines, is a highly effective strategy for accessing chirally enriched piperidines, which are prevalent scaffolds in pharmaceuticals. rsc.org This transformation is challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen heteroatom to poison the metal catalyst. rsc.orgresearchgate.net

Despite these challenges, significant progress has been made using transition-metal catalysts based on iridium, rhodium, and ruthenium. rsc.org Chiral ligands, such as TangPhos and DTBM-segphos, complexed with these metals have enabled the highly enantioselective hydrogenation of various substituted pyridines. researchgate.netnih.gov For example, a Ru-DTBM-segphos complex has been reported to efficiently hydrogenate a broad range of pyridine-pyrroline trisubstituted alkenes with high enantioselectivity. nih.govacs.org Similarly, Rh-TangPhos has been used to develop an asymmetric hydrogenation process for 3-substituted pyridine derivatives, providing a route to chiral nipecotic acid derivatives. researchgate.net

These methods are particularly valuable for creating saturated analogues of ethyl 3-(methylamino)isonicotinate, yielding chiral ethyl 3-(methylamino)piperidine-4-carboxylates. The stereochemical outcome of these reactions can lead to complex motifs with multiple stereocenters, as demonstrated in the enantioselective hydrogenation of annulated arenes to form all-cis-substituted products. nih.gov

| Catalyst System (Metal/Ligand) | Substrate Type | Key Outcome | Reference(s) |

| Ru-DTBM-segphos | Pyridine-pyrroline trisubstituted alkenes | High efficiency and enantioselectivity (up to >90% ee). nih.govacs.org | nih.govacs.org |

| Rh-TangPhos | 3-Substituted Pyridine Derivatives | Synthesis of chiral nipecotic acid derivatives. | researchgate.net |

| Iridium / P-Phos Ligand | Quinolines and Pyridines | High turnover frequencies and enantioselectivity. | rsc.org |

| Iridium / Chiral Phosphine-Oxazoline | 4H-pyrido[1,2-a]pyrimidinones | Enantioselective hydrogenation of multiple annulated rings. | nih.gov |

Heterogeneous Catalysis in Amine and Ester Chemistry

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous-flow processes. These benefits are particularly relevant for the industrial-scale production of fine chemicals like substituted isonicotinates.

In ester chemistry, solid acid catalysts have been developed for the esterification of nicotinic acid with ethanol to produce ethyl nicotinate. google.compatsnap.com For example, a patented method describes using an HND230 solid acid catalyst in toluene, which allows for simple filtration to recover the catalyst and straightforward workup to obtain the product in high yield. google.compatsnap.com Another approach uses activated carbon as a catalyst under microwave irradiation. chemicalbook.com

For reactions involving amines, heterogeneous catalysts are also effective. Immobilized enzymes, such as Novozym® 435, have been used in continuous-flow microreactors for the synthesis of nicotinamide derivatives from methyl nicotinate and various amines, demonstrating high yields, short reaction times, and excellent catalyst reusability. nih.gov Heterogeneous gold(I) catalysts immobilized on mesoporous silica (B1680970) (MCM-41) have been shown to effectively catalyze the annulation between 2-aminopyridines and propiolaldehydes. researchgate.net Furthermore, heterogeneous iridium catalysts supported on sulfated zirconium oxide have been developed for the dearomative hydroboration of pyridines. nsf.gov These examples showcase the versatility of heterogeneous catalysis in constructing and modifying pyridine-based molecules.

| Catalyst Type | Reaction | Substrates | Key Advantage |

| HND230 Solid Acid | Esterification | Nicotinic acid, Ethanol | Catalyst is easily recoverable by filtration; suitable for industrial scale. google.compatsnap.com |

| Novozym® 435 (Immobilized Lipase) | Amidation | Methyl nicotinate, Amines | Green and efficient process, suitable for continuous-flow, catalyst is reusable. nih.gov |

| MCM-41-PPh₃-AuCl (Immobilized Gold) | Annulation | 2-Aminopyridines, Propiolaldehydes | Catalyst can be recycled multiple times without significant loss of activity. researchgate.net |

| Iridium on Sulfated Zirconia | Hydroboration | Pyridines, Pinacolborane | Heterogeneous system for dearomatization of pyridines. nsf.gov |

Reaction Mechanisms and Reactivity Studies of Ethyl 3 Methylamino Isonicotinate

Mechanistic Pathways in Synthesizing Ethyl 3-(methylamino)isonicotinate

The synthesis of ethyl 3-(methylamino)isonicotinate can be approached through various mechanistic pathways, primarily involving multi-component reactions or intramolecular cyclization and condensation processes. These methods offer versatile routes to this and structurally related compounds.

Proposed Reaction Mechanisms for Multi-component Condensations

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. beilstein-journals.org These reactions are characterized by their high atom economy, time and energy savings, and environmental friendliness. beilstein-journals.orgmdpi.com

One common pathway in MCRs involves an initial Knoevenagel condensation . This reaction typically occurs between an aldehyde and a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.gov This is often followed by a Michael addition , where a nucleophile attacks an α,β-unsaturated carbonyl compound. nih.govnih.gov For instance, in the synthesis of quinoline (B57606) derivatives, an aldol (B89426) condensation can be followed by a Michael addition of an aniline (B41778) to an α,β-unsaturated carbonyl intermediate. nih.gov

Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis , a pseudo four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. nih.gov The mechanism combines a Knoevenagel condensation with the formation of an enamine, followed by cyclization. nih.gov Similarly, the Asinger reaction and the Strecker synthesis represent other classes of MCRs that lead to the formation of heterocyclic compounds. nih.gov

The general principle of these MCRs can be adapted for the synthesis of substituted pyridines like ethyl 3-(methylamino)isonicotinate. The specific starting materials would be chosen to yield the desired substitution pattern on the pyridine (B92270) ring.

Intramolecular Cyclization and Condensation Processes

Intramolecular cyclization is another key strategy for synthesizing heterocyclic systems. This process involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. For example, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates can be achieved through a palladium-catalyzed 5-exo-dig cyclization of an intermediate formed from 2-alkynylbenzaldehydes, anilines, and phosphonates. beilstein-journals.org

In some cases, attempted elaboration of a molecule can lead to unexpected but useful intramolecular cyclizations. For example, efforts to convert ethyl ω-(5-amino-4-aminocarbonylimidazol-1-yl)carboxylates to purines resulted in the formation of novel fused imidazoles through intramolecular cyclization. memphis.edu

The synthesis of isoxazole (B147169) derivatives can also be achieved via intramolecular processes. A general method involves the reaction of primary nitro compounds with enamino esters, followed by cyclization. orgsyn.org

Reactivity of the Pyridine Ring in Substituted Isonicotinates

The reactivity of the pyridine ring in substituted isonicotinates is significantly influenced by the nitrogen atom and the substituents present on the ring. gcwgandhinagar.com

Electrophilic Aromatic Substitution Patterns and Directing Effects

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). quimicaorganica.org This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqpearson.com The nitrogen atom can also be protonated in acidic conditions, further deactivating the ring by forming a pyridinium (B92312) ion. uoanbar.edu.iq

Electrophilic attack on the pyridine ring occurs preferentially at the 3- and 5-positions. quimicaorganica.orgquora.com This is because the cationic intermediate formed by attack at these positions is more stable than the intermediates formed by attack at the 2-, 4-, or 6-positions. quimicaorganica.org The resonance structures for attack at the 2- and 4-positions include an unfavorable carbocation adjacent to the electron-withdrawing nitrogen atom. gcwgandhinagar.com

The presence of electron-donating substituents, such as an amino or methoxy (B1213986) group, can activate the pyridine ring towards EAS. gcwgandhinagar.com These groups can help to stabilize the cationic intermediate. In contrast, Friedel-Crafts alkylations and acylations are generally not feasible on simple pyridines because the reagents react with the nitrogen atom. quimicaorganica.org

The nitration of pyridine derivatives with the nitronium ion (NO₂⁺) proceeds through a stepwise polar mechanism, forming a labile tetrahedral cation intermediate. rsc.org However, in a strongly acidic medium, pyridine is protonated, which strongly deactivates it towards nitration. rsc.org For pyridine-N-oxide, the kinetic product of nitration is the ortho-nitro compound, but with explicit solvation of the oxygen atom, the para product is favored. rsc.org

Nucleophilic Aromatic Substitution Potential

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.comuoanbar.edu.iq The electron-withdrawing nitrogen atom makes the ring electron-deficient, particularly at the 2- and 4-positions, making them prone to attack by nucleophiles. stackexchange.comyoutube.comvaia.com

The stability of the anionic intermediate (Meisenheimer complex) dictates the regioselectivity of the reaction. stackexchange.com When a nucleophile attacks at the 2- or 4-position, the negative charge in one of the resonance structures is located on the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.com This is not possible when the attack occurs at the 3-position. stackexchange.com Therefore, nucleophilic substitution occurs preferentially at the ortho and para positions relative to the nitrogen atom. vaia.comslideshare.net

The reactivity of pyridine towards nucleophilic substitution is so pronounced that even a poor leaving group can be displaced. uoanbar.edu.iq The presence of other electron-withdrawing groups can further enhance the reactivity of the pyridine ring towards nucleophiles.

Chemical Transformations of the Ester Moiety

The ester group in ethyl 3-(methylamino)isonicotinate can undergo a variety of chemical transformations, typical of carboxylic acid esters. libretexts.org

One of the most common reactions is hydrolysis , which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid and ethanol (B145695). libretexts.org Base-promoted hydrolysis, also known as saponification , is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org If a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) is used at low temperatures, the reaction can be stopped at the aldehyde stage. libretexts.org

Grignard reagents react with esters to produce tertiary alcohols. libretexts.org Two equivalents of the Grignard reagent are required, with the first equivalent adding to the carbonyl group to form a ketone intermediate, which then reacts with the second equivalent. libretexts.org

Esterification itself is a reversible reaction between a carboxylic acid and an alcohol, typically catalyzed by a strong acid. quora.com Procedures for the esterification of isonicotinic acid often involve heating the acid in an alcohol with a catalyst like concentrated sulfuric acid or thionyl chloride. researchgate.net

Another transformation is the conversion of esters of 2,6-dihalopyridine-4-carboxylic acids to the corresponding isonicotinic acid esters via hydrogenolysis . This reaction is carried out under pressure and at elevated temperatures in the presence of a palladium catalyst and a base. google.com

The table below summarizes the key reactions of the ester group.

| Reaction | Reagents | Product |

| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH) | Carboxylic acid salt and alcohol |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄) | Carboxylic acid and alcohol |

| Reduction (Strong) | LiAlH₄, followed by H₃O⁺ | Primary alcohol |

| Reduction (Mild) | DIBAL-H, -78°C | Aldehyde |

| Grignard Reaction | 2 eq. RMgX, followed by H₃O⁺ | Tertiary alcohol |

Hydrolysis and Transesterification Reactions

The ester functional group in Ethyl 3-(methylamino)isonicotinate is susceptible to both hydrolysis and transesterification reactions, common for carboxylic acid esters.

Hydrolysis:

Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3-(methylamino)isonicotinic acid. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. In acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Transesterification:

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.comevonik.com This reaction is typically catalyzed by an acid or a base. For instance, reacting Ethyl 3-(methylamino)isonicotinate with an excess of methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of Methyl 3-(methylamino)isonicotinate and ethanol. The use of the alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | 3-(methylamino)isonicotinic acid |

| Transesterification | Alcohol (R-OH), acid or base catalyst | Methyl 3-(methylamino)isonicotinate (with R=CH3) |

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily react with esters. The reaction of Ethyl 3-(methylamino)isonicotinate with a Grignard reagent is expected to proceed via a double addition to the carbonyl group.

The initial step involves the nucleophilic attack of the Grignard reagent on the ester carbonyl, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form a ketone. The newly formed ketone is also reactive towards the Grignard reagent and undergoes a second nucleophilic attack to form a tertiary alcohol after an acidic workup. It is important to note that Grignard reagents are also strong bases, which could potentially lead to deprotonation of the methylamino group.

| Reagent | Expected Product (after acidic workup) |

| Methylmagnesium bromide (CH3MgBr) | 2-(3-(methylamino)pyridin-4-yl)propan-2-ol |

| Phenylmagnesium bromide (C6H5MgBr) | (3-(methylamino)pyridin-4-yl)diphenylmethanol |

Reactivity of the Methylamino Group

The methylamino group attached to the pyridine ring significantly influences the molecule's reactivity.

Amine Reactivity in Condensation Reactions

The secondary amine of the methylamino group is nucleophilic and can participate in various condensation reactions. For instance, it can react with aldehydes and ketones to form enamines, or with acyl chlorides and anhydrides to form amides. The reactivity of this group is a key feature in the synthesis of more complex derivatives. The lone pair of electrons on the nitrogen atom is available for forming new carbon-nitrogen bonds.

Electron-Donating Effects on the Pyridine Ring

The methylamino group is an electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. This electron-donating nature makes the pyridine ring more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. However, the pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orggcwgandhinagar.comuoanbar.edu.iq The interplay of these activating and deactivating effects governs the regioselectivity of substitution reactions on the aromatic ring.

Oxidation and Reduction Chemistry of the Compound and its Derivatives

The functional groups present in Ethyl 3-(methylamino)isonicotinate allow for a range of oxidation and reduction reactions.

Oxidation:

The pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like peracids. wikipedia.org The secondary amine of the methylamino group can also be susceptible to oxidation. The specific outcome of an oxidation reaction would depend on the reagent and conditions used. For instance, treatment of 3-aminopyridine (B143674) derivatives with periodate (B1199274) can lead to the oxidation and cleavage of the molecule. nih.gov

Reduction:

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This would yield (3-(methylamino)pyridin-4-yl)methanol. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, for example, using hydrogen gas with a palladium catalyst. google.com The electrochemical reduction of ethyl isonicotinate (B8489971) has also been studied, leading to the corresponding hydroxymethylpyridine. researchgate.net

| Reaction | Reagents and Conditions | Expected Product |

| Ester Reduction | 1. LiAlH4, 2. H2O | (3-(methylamino)pyridin-4-yl)methanol |

| Ring Reduction | H2, Pd/C | Ethyl 3-(methylamino)piperidine-4-carboxylate |

| Ring Oxidation | m-CPBA | Ethyl 3-(methylamino)isonicotinate N-oxide |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for Ethyl 3-(methylamino)isonicotinate is expected to show distinct signals for the protons of the ethyl group, the methylamino substituent, and the pyridine (B92270) ring. While specific experimental data for Ethyl 3-(methylamino)isonicotinate is not available in the cited literature, the expected chemical shifts can be predicted based on its structure and data from analogous isonicotinate (B8489971) compounds.

The spectrum would feature:

A triplet and a quartet characteristic of an ethyl ester group (-OCH₂CH₃).

A singlet for the methyl group (-NHCH₃) protons.

A signal for the amine proton (-NH), which may be broad.

Distinct signals in the aromatic region corresponding to the three protons on the substituted pyridine ring.

The following table presents expected and representative ¹H NMR data based on the analysis of similar structures.

| Proton Assignment | Expected Multiplicity | Representative Chemical Shift (δ, ppm) | Notes |

| Ethyl (-CH₃) | Triplet (t) | ~1.3-1.4 | Coupled to -OCH₂- protons. |

| Methylamino (-NHCH₃ ) | Singlet (s) | ~2.9-3.0 | |

| Ethyl (-OCH₂ -) | Quartet (q) | ~4.3-4.4 | Coupled to -CH₃ protons. |

| Amine (-NH -) | Broad Singlet (br s) | Variable | Position and broadening can depend on solvent and concentration. |

| Pyridine Ring (H5) | Doublet (d) | ~6.7-6.8 | Aromatic region. |

| Pyridine Ring (H2) | Singlet (s) | ~8.0-8.1 | Aromatic region. |

| Pyridine Ring (H6) | Doublet (d) | ~8.2-8.3 | Aromatic region. |

Note: Representative data is inferred from foundational NMR principles and spectral data of related isonicotinate structures.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. A broadband-decoupled ¹³C NMR spectrum of Ethyl 3-(methylamino)isonicotinate would display a separate peak for each chemically non-equivalent carbon atom. The molecule has nine distinct carbon environments. The chemical shifts are influenced by hybridization (sp², sp³) and the electronegativity of nearby atoms, with the carbonyl carbon of the ester appearing furthest downfield.

Based on analysis of related isonicotinate esters, the following table outlines the expected chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Ethyl (-C H₃) | ~14 | Aliphatic sp³ carbon. |

| Methylamino (-NHC H₃) | ~30 | Aliphatic sp³ carbon. |

| Ethyl (-OC H₂-) | ~61 | Aliphatic sp³ carbon, shifted downfield by oxygen. |

| Pyridine Ring (C3) | ~108 | Aromatic sp² carbon. |

| Pyridine Ring (C5) | ~115 | Aromatic sp² carbon. |

| Pyridine Ring (C4) | ~138 | Aromatic sp² carbon. |

| Pyridine Ring (C2) | ~148 | Aromatic sp² carbon. |

| Pyridine Ring (C6) | ~152 | Aromatic sp² carbon. |

| Carbonyl (-C =O) | ~166 | Ester carbonyl carbon, typically the most downfield signal. |

Note: Representative data is inferred from foundational NMR principles and spectral data of related isonicotinate structures.

Beyond one-dimensional spectra, advanced 2D NMR techniques are invaluable for unambiguous structural assignment. Experiments such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and those two to three bonds away, respectively. The Nuclear Overhauser Effect (NOE) can reveal the spatial proximity between atoms, which is crucial for confirming stereochemistry and conformation.

While not directly applicable to Ethyl 3-(methylamino)isonicotinate itself, in studies of related organometallic complexes, other NMR techniques are employed. For instance, ³¹P Magic Angle Spinning (MAS) NMR is a powerful solid-state NMR technique used to characterize the structure and coordination environment of phosphorus-containing ligands in metal complexes.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups. The analysis of vibrations can be correlated with the local structure and hydrogen bonding within the sample.

The IR spectrum of Ethyl 3-(methylamino)isonicotinate would be characterized by several key absorption bands:

N-H Stretch: A moderate absorption from the secondary amine group.

C-H Stretches: Absorptions from the aromatic (pyridine) and aliphatic (ethyl, methyl) C-H bonds.

C=O Stretch: A strong, sharp absorption characteristic of the ester carbonyl group. This is often one of the most prominent peaks in the spectrum.

C=C and C=N Stretches: Multiple absorptions in the fingerprint region corresponding to the pyridine ring.

C-O Stretch: An absorption associated with the ester C-O bond.

Below is a table of expected characteristic IR absorption bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ester) | 1715 - 1735 | Strong |

| C=C/C=N Stretch (Aromatic Ring) | 1550 - 1610 | Medium-Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

Note: Frequencies are based on established group frequency charts and data from related isonicotinate compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule. For Ethyl 3-(methylamino)isonicotinate (C₉H₁₂N₂O₂), the molecular weight is 180.20 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺).

Expected [M+H]⁺: m/z = 181.09

The fragmentation pattern would likely involve the initial loss of stable neutral fragments from the parent ion. Common fragmentation pathways for this molecule would include:

Loss of an ethoxy radical (•OCH₂CH₃) from the ester group.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement, if sterically possible.

Cleavage of the methyl group from the amine.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of Ethyl 3-(methylamino)isonicotinate would yield a detailed model of its solid-state conformation, including precise bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for Ethyl 3-(methylamino)isonicotinate was not found in the literature search, analysis of related structures like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals the type of data obtained. Such an analysis would confirm the planarity of the pyridine ring and determine the conformation of the ethyl ester and methylamino substituents relative to the ring. Furthermore, it would provide critical information on intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between pyridine rings, which govern the crystal packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For a compound like ethyl 3-(methylamino)isonicotinate, one would expect to observe several types of interactions:

π-π Stacking: The pyridine ring in ethyl 3-(methylamino)isonicotinate is an aromatic system. In many crystalline organic compounds containing aromatic rings, π-π stacking interactions are a significant cohesive force. These interactions arise from the overlap of π-orbitals between adjacent aromatic rings and contribute to the stabilization of the crystal structure.

Torsion Angle Analysis

Torsion angles, or dihedral angles, describe the rotation around a single bond and are fundamental in defining the conformation of a molecule. For ethyl 3-(methylamino)isonicotinate, several key torsion angles would be of interest:

The angle describing the orientation of the ethyl ester group relative to the pyridine ring.

The angle defining the rotation of the methylamino group with respect to the pyridine ring.

Analysis of these angles provides insight into the molecule's flexibility and its preferred conformation in the solid state. This conformation is a result of the interplay between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal. For instance, in a related compound, ethyl 5-amino-2-bromoisonicotinate, the C—O—C—C torsion angle between the isonicotinate and the ethyl group is reported to be 180.0(2)°, indicating a specific, stable conformation.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact.

The analysis generates a three-dimensional surface around a molecule, color-coded to show different properties. For example, the d_norm surface highlights regions of close intermolecular contact, with red spots indicating interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds.

While specific data for ethyl 3-(methylamino)isonicotinate is not available, the application of these methodologies to its crystal structure would provide invaluable information on its solid-state behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For ethyl 3-(methylamino)isonicotinate, these computational methods provide insights into its fundamental properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The molecular geometry of a compound can be optimized using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p) to determine the most stable conformation in the ground state. researchgate.net This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. The resulting optimized geometric parameters, including bond lengths and bond angles, can then be compared with experimental data if available. researchgate.netmaterialsciencejournal.org For instance, studies on similar molecules have shown that the C-C bond lengths typically range from 1.3466 Å to 1.5339 Å, and C-H bond lengths vary from 1.0809 Å to 1.0945 Å. materialsciencejournal.org The C-N bond length of an amino group is often found to be around 1.362 Å. materialsciencejournal.org

Table 1: Representative Bond Lengths and Angles from DFT Calculations for Similar Molecular Structures

| Parameter | Bond | Typical Value (Å/°) |

| Bond Length | C-C | 1.35 - 1.53 |

| C-H | 1.08 - 1.10 | |

| C-N (amino) | ~1.36 | |

| C-O (ester) | ~1.35 | |

| C=O (ester) | ~1.21 | |

| Bond Angle | C-C-C | ~120° (in ring) |

| H-C-H | ~109.5° | |

| C-N-H | ~120° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in these interactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates that the molecule is more reactive. materialsciencejournal.org For example, in a related compound, the ionization potential, which is the energy required to remove an electron from the HOMO, was found to be 7.06 eV. materialsciencejournal.org The electron affinity, associated with the LUMO energy, can indicate the molecule's reactivity with nucleophiles. materialsciencejournal.org

Table 2: Frontier Molecular Orbital (FMO) Data from a Representative Study

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and indicate electron-rich areas. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are prone to nucleophilic attack and represent electron-poor areas. researchgate.net Intermediate potential values are often colored green. By analyzing the MEP map of ethyl 3-(methylamino)isonicotinate, one can identify the likely sites for chemical reactions. For instance, the nitrogen atoms and the oxygen of the carbonyl group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the ethyl group are likely to be regions of positive potential. uni-muenchen.debhu.ac.in

Atomic charge distribution analysis provides a quantitative measure of the partial charges on each atom within a molecule. Various methods are used to calculate these charges, including Hirshfeld population analysis and its extension, Charge Model 5 (CM5). nih.govresearchgate.net The CM5 model is known for providing accurate partial atomic charges that are less dependent on the molecular conformation. nih.govresearchgate.netresearchgate.net

This analysis helps in understanding the electronic properties and reactivity of the molecule. For example, in many organic molecules, hydrogen atoms typically carry a positive charge, while more electronegative atoms like oxygen and nitrogen have negative charges. bhu.ac.in The distribution of these charges influences the molecule's dipole moment and its interactions with other molecules. nih.govresearchgate.net

Table 3: Example of Atomic Charges from a Mulliken Population Analysis of a Similar Molecule

| Atom | Charge |

| C (most negative) | -0.213 |

| C (most positive) | 0.316 |

| O (carbonyl) | -0.356 |

| N (nitro group in example) | 0.172 |

| H | Positive |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com For a molecule like ethyl 3-(methylamino)isonicotinate, with several rotatable bonds, multiple conformations are possible.

The goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. libretexts.org This is often achieved through computational methods that systematically rotate bonds and calculate the energy of each resulting conformation. The conformations with the lowest energy are the most likely to be observed. Key conformations include staggered and eclipsed arrangements, with staggered conformations generally being more stable due to reduced steric hindrance. libretexts.orgyoutube.com For more complex molecules, anti and gauche conformations are also considered, with the anti conformation, where bulky groups are farthest apart, typically being the most stable. youtube.com

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. youtube.com This involves calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.

The transition state is a specific point on the potential energy surface that represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com By identifying the structure and energy of the transition state, chemists can gain insights into the reaction mechanism and predict the reaction rate. Methods like relaxed surface scans can be used to approximate the geometry of the transition state for simple bond-making or bond-breaking reactions. youtube.com This information is crucial for understanding how ethyl 3-(methylamino)isonicotinate might behave in various chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors. nih.govnih.gov

The standard workflow for predicting NMR spectra includes:

Geometry Optimization: The molecular structure is first optimized, usually with a DFT method like B3LYP, to find the lowest energy geometry. mdpi.com

Shielding Calculation: Using the optimized geometry, the NMR isotropic shielding values are calculated for each nucleus using the GIAO method. nih.gov

Chemical Shift Calculation: The calculated shielding values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc).

The accuracy of these predictions can be high, often with R-squared values greater than 0.90 when comparing theoretical and experimental data for similar organic molecules. nih.gov Although a specific computational NMR study for Ethyl 3-(methylamino)isonicotinate is not published, this well-established methodology can be applied to predict its NMR spectrum.

Hypothetical Predicted NMR Data Table: This table illustrates the type of data that would be generated from a GIAO calculation. The values are for demonstration purposes and are not from actual calculations on Ethyl 3-(methylamino)isonicotinate.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Methylamino) | 2.9 - 3.1 |

| ¹H (Ethyl CH₂) | 4.2 - 4.4 |

| ¹H (Ethyl CH₃) | 1.3 - 1.5 |

| ¹³C (C=O) | 165 - 168 |

| ¹³C (Ring C-N) | 145 - 155 |

| ¹³C (Methylamino) | 30 - 35 |

Solvation Effects and Continuum Models in Computational Studies

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects.

Continuum Solvation Models: One of the most common approaches is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). pitt.edu In this model, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the bulk solvent. pitt.edu This method allows for the calculation of solvation free energies and the study of how the solvent influences molecular geometry, electronic properties, and reaction energetics.

For Ethyl 3-(methylamino)isonicotinate, applying a continuum model would be important for:

Conformational Analysis: The relative energies of different conformers can change significantly between the gas phase and a polar solvent.

Reactivity Prediction: Solvation can stabilize charged or polar transition states, thereby affecting reaction rates.

Spectroscopic Properties: Solvent effects can lead to shifts in NMR and other spectroscopic signals.

While explicit studies on the solvation of Ethyl 3-(methylamino)isonicotinate are not available, the PCM and similar models are standard tools for investigating the behavior of organic molecules in solution. pitt.edu

Structure Reactivity Relationships and Mechanistic Correlations

Influence of Substituent Effects on Reactivity and Electronic Properties

Conversely, the ethyl ester group (-COOCH₂CH₃) at the 4-position is an electron-withdrawing group (EWG). The carbonyl group is strongly polarized, with the carbon atom bearing a partial positive charge. This group withdraws electron density from the pyridine (B92270) ring through both a negative inductive effect (-I) and a negative resonance effect (-M). libretexts.orgakjournals.com This deactivation of the ring makes it less susceptible to electrophilic attack and decreases the basicity of the pyridine nitrogen.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured reactivity in a specific reaction. For pyridine derivatives, a common approach is to relate the rate or equilibrium constant of a reaction to the electronic properties of the substituents. For instance, the basicity of the pyridine nitrogen, quantified by its pKa value, is a direct measure of the electronic effect of the substituents. Electron-donating groups increase the pKa (increase basicity), while electron-withdrawing groups decrease the pKa (decrease basicity). msu.edulibretexts.orgakjournals.com

While specific QSRR studies on Ethyl 3-(methylamino)isonicotinate are not readily found in the literature, the principles can be illustrated with data for substituted pyridines. The following table shows the effect of various substituents on the pKa of the pyridine nitrogen.

Table 1: pKa Values of Substituted Pyridines

| Substituent (at 3-position) | pKa | Effect |

|---|---|---|

| -NO₂ | 0.81 | Strongly Electron-Withdrawing |

| -CN | 1.45 | Electron-Withdrawing |

| -Cl | 2.84 | Electron-Withdrawing (Inductive) |

| -H | 5.23 | Reference |

| -CH₃ | 5.68 | Weakly Electron-Donating (Inductive) |

| -NH₂ | 5.98 | Strongly Electron-Donating (Resonance) |

Based on this trend, the methylamino group in Ethyl 3-(methylamino)isonicotinate would be expected to increase the basicity of the pyridine nitrogen, while the ethyl ester group would decrease it. The net effect would determine the compound's pKa.

Application of Hammett Parameters and Related Linear Free-Energy Relationships

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgwalisongo.ac.idic.ac.uk It takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

Positive σ values are assigned to electron-withdrawing groups, and negative values to electron-donating groups. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. researchgate.net

Table 2: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -COOR | 0.37 | 0.45 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Correlations between Theoretical Parameters and Experimental Reactivity Data

Modern computational chemistry provides a powerful avenue for understanding and predicting chemical reactivity. youtube.com Theoretical parameters, calculated using methods like Density Functional Theory (DFT), can be correlated with experimental reactivity data to build predictive models. researchgate.netresearchgate.net For Ethyl 3-(methylamino)isonicotinate, such parameters could include:

Atomic Charges: The calculated distribution of electron density, represented by partial atomic charges, can identify the most electron-rich and electron-poor sites in the molecule, predicting the likely points of nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO gap can be related to the chemical stability of the molecule.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, indicating regions that are attractive to positively or negatively charged species.

For substituted pyridines, studies have shown good correlations between calculated electrostatic potential minima at the nitrogen atom and the experimental pKa values, as well as with Hammett substituent constants. iaea.org While specific theoretical studies on Ethyl 3-(methylamino)isonicotinate are not widely published, such computational approaches would be invaluable in elucidating its detailed reactivity profile.

Stereochemical Aspects of Reactions Involving the Compound

The stereochemistry of reactions involving Ethyl 3-(methylamino)isonicotinate would primarily be relevant if a chiral center is present or is formed during a reaction. In the parent molecule, there are no chiral centers. However, reactions at the methylamino group or the ethyl ester group could potentially introduce chirality.

For instance, if the nitrogen of the methylamino group were to be involved in a reaction that results in a stable tetrahedral geometry with four different substituents, it could become a chiral center. Similarly, reactions at the α-carbon of the ethyl ester group, if it were to be functionalized, could lead to the formation of a stereocenter.

In the absence of a pre-existing chiral center or the introduction of one during a reaction, the stereochemical aspects of reactions involving Ethyl 3-(methylamino)isonicotinate are limited. The pyridine ring is planar, and reactions at the ring would typically proceed without the formation of stereoisomers unless a substituent that introduces chirality is added.

Applications of Ethyl 3 Methylamino Isonicotinate in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

Ethyl 3-(methylamino)isonicotinate serves as a fundamental starting material in the multi-step synthesis of a variety of complex organic molecules. The presence of multiple reactive sites allows for sequential and regioselective modifications, enabling the construction of intricate molecular frameworks. Organic chemists utilize this compound as a scaffold upon which to build molecular complexity, often targeting the synthesis of biologically active compounds and pharmaceutical intermediates.

The methylamino group can act as a nucleophile or be transformed into other functional groups, while the ester can undergo hydrolysis, amidation, or reduction. The pyridine (B92270) ring itself can be subject to electrophilic or nucleophilic substitution, further expanding its synthetic utility.

Table 1: Key Reactions of Ethyl 3-(methylamino)isonicotinate in Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-alkylated pyridine derivative |

| N-Acylation | Acyl chloride, Base | N-acylated pyridine derivative |

| Ester Hydrolysis | Aqueous acid or base | 3-(methylamino)isonicotinic acid |

| Amidation | Amine, Heat | 3-(methylamino)isonicotinamide |

| Reduction of Ester | Reducing agent (e.g., LiAlH4) | (3-(methylamino)pyridin-4-yl)methanol |

| Ring Substitution | Varies depending on desired substitution | Substituted pyridine derivative |

This table presents common transformations of Ethyl 3-(methylamino)isonicotinate, forming the basis for the synthesis of more complex molecules.

Precursor for Novel Heterocyclic Systems

The reactivity of Ethyl 3-(methylamino)isonicotinate makes it an excellent precursor for the synthesis of novel heterocyclic systems. Through cyclization reactions involving the methylamino and ester functionalities, or by utilizing the pyridine ring as a component in cycloaddition reactions, a diverse array of fused and spirocyclic heterocyclic compounds can be accessed.

For instance, intramolecular condensation reactions can lead to the formation of bicyclic systems containing the pyridine ring fused to another heterocyclic ring. These novel heterocyclic frameworks are of great interest in medicinal chemistry due to their potential to exhibit unique biological activities.

Table 2: Examples of Heterocyclic Systems Derived from Ethyl 3-(methylamino)isonicotinate

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Pyrido[3,4-d]pyrimidines | Condensation with a three-atom component | Kinase inhibitors |

| Pyrido[3,4-b]pyrazines | Reaction with α-dicarbonyl compounds | Antiviral agents |

| Fused triazole systems | Multi-step synthesis involving azide (B81097) formation | Antimicrobial agents |

This table illustrates the potential of Ethyl 3-(methylamino)isonicotinate as a starting material for the construction of diverse heterocyclic scaffolds with potential therapeutic applications.

Intermediate in the Synthesis of Pyridine-Based Chemical Scaffolds

Pyridine-based chemical scaffolds are ubiquitous in pharmaceuticals and agrochemicals. Ethyl 3-(methylamino)isonicotinate serves as a valuable intermediate in the synthesis of functionalized pyridine scaffolds. The ability to selectively modify the substituents at the 3- and 4-positions of the pyridine ring allows for the creation of a library of derivatives with tailored properties.

These scaffolds can then be further elaborated to produce a wide range of target molecules. The strategic manipulation of the functional groups on the Ethyl 3-(methylamino)isonicotinate core is a key aspect of modern drug discovery and development.

Table 3: Functionalization of the Pyridine Scaffold from Ethyl 3-(methylamino)isonicotinate

| Position of Functionalization | Reaction Type | Resulting Scaffold |

| 3-Position (Amino group) | Diazotization followed by substitution | 3-Halo, 3-cyano, or 3-hydroxy isonicotinate (B8489971) derivatives |

| 4-Position (Ester group) | Conversion to other functional groups | Isonicotinic acid, isonicotinamide, or 4-hydroxymethylpyridine derivatives |

| Pyridine Ring | Electrophilic aromatic substitution | Halogenated or nitrated pyridine scaffolds |

This table highlights the versatility of Ethyl 3-(methylamino)isonicotinate as an intermediate for creating a diverse range of functionalized pyridine-based chemical scaffolds.

Utilization in the Development of New Materials and Chemical Processes

Beyond its applications in the synthesis of discrete molecules, Ethyl 3-(methylamino)isonicotinate and its derivatives are being explored for their potential in the development of new materials and chemical processes. The pyridine nitrogen can act as a ligand for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Furthermore, the incorporation of this pyridine derivative into polymer backbones can impart specific functionalities, such as basicity, hydrogen bonding capabilities, or metal-binding sites, leading to the creation of functional polymers for applications in catalysis, separation, or sensing. The development of more efficient and sustainable chemical processes can also benefit from the use of catalysts or reagents derived from this versatile compound.

Table 4: Potential Applications in Materials and Process Chemistry

| Area of Application | Role of Ethyl 3-(methylamino)isonicotinate Derivative | Potential Benefit |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porous materials for gas storage or catalysis |

| Functional Polymers | Monomer or functional additive | Polymers with enhanced thermal stability or catalytic activity |

| Homogeneous Catalysis | Ligand for metal catalysts | Improved catalyst performance and selectivity |

| Sustainable Chemistry | Building block for greener reagents | Reduction of environmental impact of chemical processes |

This table outlines the prospective uses of Ethyl 3-(methylamino)isonicotinate in the creation of novel materials and the advancement of more sustainable chemical methodologies.

Coordination Chemistry of Ethyl Isonicotinate Ligands

Synthesis of Metal Complexes with Isonicotinate (B8489971) Ligands

The synthesis of metal complexes with isonicotinate-type ligands is typically achieved through straightforward reaction pathways in a suitable solvent. A common method involves the direct reaction of a metal salt with the ligand in a molar ratio designed to achieve the desired stoichiometry of the final complex. The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand. Alcohols, such as ethanol (B145695) or methanol (B129727), are frequently employed due to their ability to dissolve a wide range of reactants and facilitate the crystallization of the product. nih.gov

For instance, the synthesis of complexes with ligands structurally related to ethyl isonicotinate often involves refluxing a solution containing the metal salt and the ligand. researchgate.net A study on the synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide complexes involved dissolving the ligand in an alcoholic solution and then adding an aqueous solution of the metal acetate (B1210297) dropwise with agitation, followed by refluxing the mixture for a couple of hours. nih.gov This general approach can be adapted for the synthesis of complexes with Ethyl 3-(methylamino)isonicotinate, where the reaction conditions, such as temperature and reaction time, would be optimized to ensure the formation of a pure, crystalline product.

Another example is the synthesis of a two-dimensional manganese-azide compound with ethyl isonicotinate, where the complex was formed in a methanol solution. acs.orgnih.gov The resulting solid products are typically isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and then dried.

Structural Characterization of Coordination Compounds via X-ray Diffraction

In the context of isonicotinate ligands, X-ray diffraction studies have revealed diverse coordination behaviors. For example, in a manganese complex with ethyl isonicotinate, [Mn(ethyl isonicotinate)2(N3)2]n, the ethyl isonicotinate ligand coordinates to the manganese ion through the pyridine (B92270) nitrogen atom. acs.orgnih.gov This study also revealed that the complex forms a two-dimensional network structure. acs.orgnih.gov The crystal structure of this compound was solved in the monoclinic space group P21/a. acs.orgnih.gov

The structural analysis of related isonicotinate N-oxide complexes has shown that the coordination can occur through the N-O oxygen and one of the carboxylate oxygens, forming a stable chelate ring, or through bridging between metal centers via the carboxylate groups. jyu.fi The specific coordination mode adopted by Ethyl 3-(methylamino)isonicotinate would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

Below is an interactive data table summarizing crystallographic data for a representative metal complex with an ethyl isonicotinate ligand.

Table 1: Crystallographic Data for [Mn(ethyl isonicotinate)2(N3)2]n

| Parameter | Value |

| Chemical Formula | C16H18MnN8O4 |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 15.176(5) |

| b (Å) | 9.060(3) |

| c (Å) | 15.760(6) |

| β (°) | 111.62(3) |

| Z | 4 |

| Data sourced from Inorganic Chemistry, 1996, 35 (22), pp 6386–6391. acs.orgnih.gov |

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand bonding and for characterizing coordination compounds in both solid and solution states. solubilityofthings.com Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most commonly used methods. walshmedicalmedia.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of a ligand upon complexation. scribd.com For isonicotinate ligands, the vibrational frequencies of the carboxylate group and the pyridine ring are sensitive to coordination with a metal ion. A significant shift in the stretching frequency of the C=O bond of the ester group and the C=N bond of the pyridine ring in the IR spectrum of Ethyl 3-(methylamino)isonicotinate upon complex formation would provide evidence of coordination through these functional groups. Characterization of related complexes has been successfully carried out using FT-IR spectroscopy. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The spectra of the complexes are typically compared to that of the free ligand to identify shifts in the absorption bands and the appearance of new bands, such as d-d transitions for transition metal complexes. These spectral features can offer insights into the geometry of the coordination sphere. solubilityofthings.com